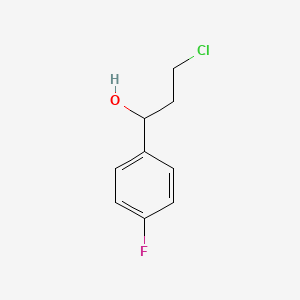
3-氯-1-(4-氟苯基)丙-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-(4-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10ClFO It is a chiral alcohol that features a chlorinated propanol group attached to a fluorinated phenyl ring
科学研究应用
3-Chloro-1-(4-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用机制
Target of Action
This compound is a synthetic intermediate, and its specific biological targets may depend on the final compounds it is used to synthesize .
Mode of Action
It’s known that this compound can be synthesized from 3-chloro-1-(4-fluorophenyl)propan-1-one using a reduction reaction with sodium borohydride (nabh4) . The resulting alcohol group may interact with biological targets through hydrogen bonding or other intermolecular interactions.
Action Environment
The action, efficacy, and stability of 3-Chloro-1-(4-fluorophenyl)propan-1-ol can be influenced by various environmental factors. For instance, pH and temperature can affect the stability of the compound and its interactions with biological targets .
生化分析
Biochemical Properties
It is known to be used in the preparation of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives as Aldo-Keto reductase inhibitors . Aldo-Keto reductases are a family of enzymes involved in the detoxification of aldehydes and ketones.
Cellular Effects
Given its role as a precursor to Aldo-Keto reductase inhibitors , it may influence cellular processes related to the detoxification of aldehydes and ketones.
Molecular Mechanism
As a precursor to Aldo-Keto reductase inhibitors , it may exert its effects through the inhibition of these enzymes, thereby affecting the detoxification of aldehydes and ketones.
Metabolic Pathways
Given its role as a precursor to Aldo-Keto reductase inhibitors , it may interact with enzymes involved in the detoxification of aldehydes and ketones.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-1-(4-fluorophenyl)propan-1-ol involves the reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one using sodium borohydride (NaBH4) in methanol (MeOH) at 0°C. The reaction mixture is allowed to reach room temperature and stirred for one hour .
Industrial Production Methods
Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalysis using specific enzymes can be employed to produce chiral alcohols with high enantiomeric excess .
化学反应分析
Types of Reactions
3-Chloro-1-(4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 3-Chloro-1-(4-fluorophenyl)propan-1-one.
Reduction: Various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Products vary based on the nucleophile used.
相似化合物的比较
Similar Compounds
3-Chloro-1-(4-fluorophenyl)propan-1-one: A ketone derivative with similar structural features.
3-Chloro-1-(2-fluorophenyl)propan-1-ol: Another chiral alcohol with a different fluorine position.
3-Chloro-1-(4-methoxyphenyl)propan-1-ol: A methoxy-substituted analog.
Uniqueness
3-Chloro-1-(4-fluorophenyl)propan-1-ol is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs[5][5].
属性
IUPAC Name |
3-chloro-1-(4-fluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGPYILQJAINSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2484323.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2484324.png)

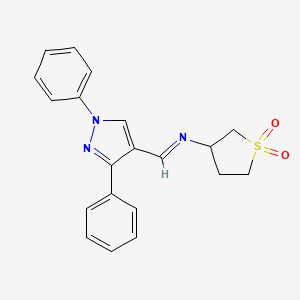
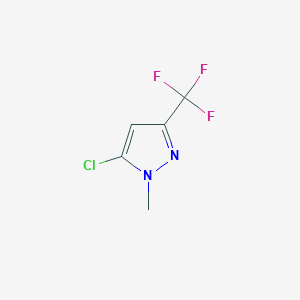
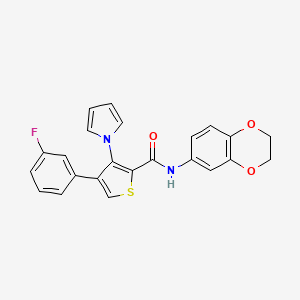
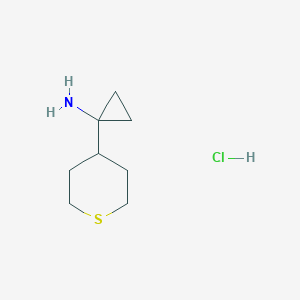

![3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2484335.png)
![ethyl 2-(1,3-benzothiazole-2-amido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2484339.png)
![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B2484340.png)
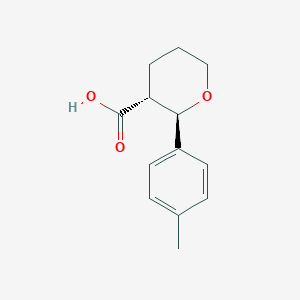
![3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2484344.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2484346.png)
